

# A Technical Guide to 6-Chloroquinazoline-2,4(1H,3H)-dione

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## Compound of Interest

**Compound Name:** 6-Chloroquinazoline-2,4(1H,3H)-dione

**Cat. No.:** B167731

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**Abstract:** This technical whitepaper provides a comprehensive overview of **6-Chloroquinazoline-2,4(1H,3H)-dione**, a key heterocyclic compound in medicinal chemistry. The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure found in numerous natural alkaloids and FDA-approved pharmaceuticals, particularly in oncology.<sup>[1]</sup> This guide details the chemical and physical properties, established synthesis protocols, and analytical data for **6-Chloroquinazoline-2,4(1H,3H)-dione**. It is intended for researchers, medicinal chemists, and drug development professionals who are utilizing this compound as a critical intermediate in the synthesis of novel therapeutic agents. The document outlines its role as a versatile building block for developing compounds with a wide range of biological activities, including antimicrobial and anticancer properties.<sup>[2][3][4]</sup>

## Chemical and Physical Properties

**6-Chloroquinazoline-2,4(1H,3H)-dione** is a stable, solid compound at room temperature, making it a reliable intermediate for further chemical exploration.<sup>[1]</sup> Its fundamental properties are summarized below.

Property	Value	Reference
IUPAC Name	6-chloro-1H-quinazoline-2,4-dione	<a href="#">[1]</a>
CAS Number	1640-60-4	<a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	196.59 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to off-white solid	<a href="#">[7]</a>
Melting Point	>250 °C; 360 °C (in acetic acid)	<a href="#">[7]</a> <a href="#">[8]</a>
Storage	Sealed in a dry environment at room temperature	<a href="#">[7]</a>
SMILES	N1C2=C(C=C(Cl)C=C2)C(=O)NC1=O	<a href="#">[7]</a>
InChI Key	IGWJEWGQUFOVDP-UHFFFAOYSA-N	<a href="#">[7]</a>

## Synthesis and Experimental Protocols

Efficient and scalable synthesis is critical for the application of this intermediate in drug discovery programs. Modern synthetic routes, including those aligned with green chemistry principles, have been developed.[\[1\]](#) Two prominent, high-yield methods are detailed below.

### Protocol 1: Catalytic Carboxycyclization

This method utilizes 2-amino-5-chlorobenzonitrile and carbon dioxide in a catalytic cyclization reaction.

Experimental Protocol:

- Preparation: Under an argon atmosphere, dissolve 2-amino-5-chlorobenzonitrile (1 mmol) and a suitable catalyst (0.01 mmol) in deuterated dimethyl sulfoxide (DMSO-d6, 1 mL).

- Reaction Setup: Place the solution in a stainless steel autoclave.
- Cyclization: Seal the autoclave, heat to 110 °C, and then introduce carbon dioxide gas to a pressure of 2 MPa.[5][7]
- Reaction Execution: Maintain the reaction mixture at 110 °C with magnetic stirring for 3 hours.[5][7]
- Workup and Isolation: After completion, cool the autoclave in an ice bath and slowly release the pressure. Pour the reaction mixture into water (60 mL) to precipitate the product.[5]
- Purification: Collect the precipitate by filtration, wash sequentially with water and ether, and dry under vacuum at 35 °C for 15 hours to yield pure **6-Chloroquinazoline-2,4(1H,3H)-dione**.[5]
- Analysis: The chemical yield can be determined by <sup>1</sup>H NMR analysis using an internal standard such as 3,5-dimethoxybenzyl alcohol.[5][7]

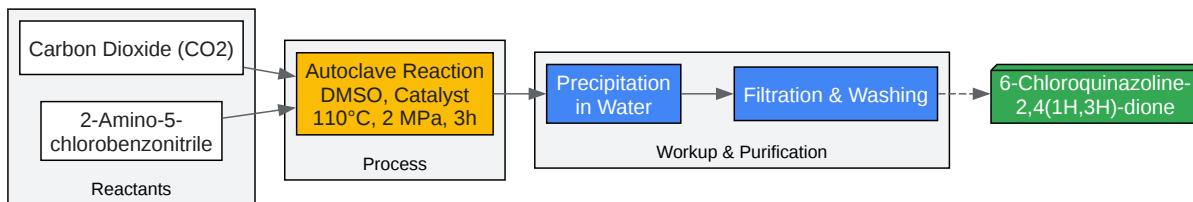


Diagram 1: Carboxycyclization Synthesis Workflow

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Diagram 1: Carboxycyclization Synthesis Workflow

## Protocol 2: DMAP-Catalyzed One-Pot Synthesis

This highly efficient, one-pot procedure synthesizes the target compound from 2-amino-5-chlorobenzamide with a reported yield of 93%. [8]

## Experimental Protocol:

- Reagent Preparation: To a solution of 2-amino-5-chlorobenzamide in a suitable aprotic solvent, add 4-dimethylaminopyridine (DMAP) as a catalyst.
- Reaction Initiation: Add di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) to the mixture.
- Reaction Conditions: Allow the reaction to proceed at room temperature until completion, as monitored by thin-layer chromatography (TLC).
- Isolation: Upon completion, the product is typically isolated through standard workup procedures involving solvent evaporation and purification by recrystallization or column chromatography to yield **6-Chloroquinazoline-2,4(1H,3H)-dione** as a white solid.[8]

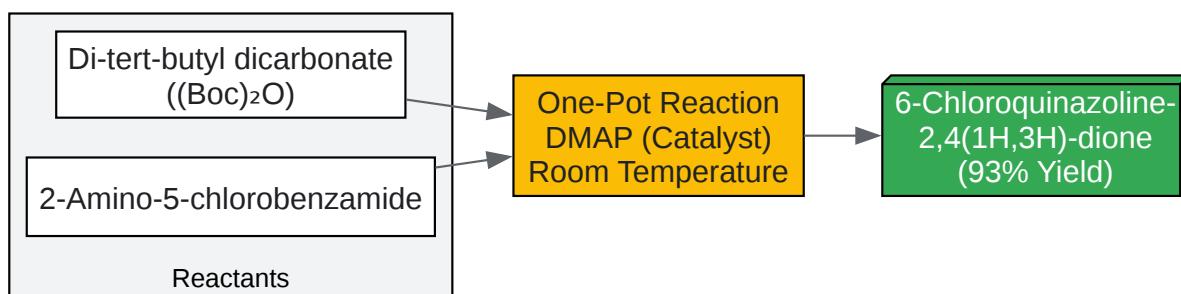


Diagram 2: DMAP-Catalyzed One-Pot Synthesis

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Diagram 2: DMAP-Catalyzed One-Pot Synthesis

## Spectroscopic and Analytical Data

Characterization data is essential for confirming the structure and purity of the synthesized compound. The following data has been reported in the literature.[8]

Analysis Type	Data
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	δ 11.43 (brs, 1H), 11.27 (brs, 1H), 7.81 (t, J = 2.2 Hz, 1H), 7.70–7.64 (m, 1H), 7.18 (d, J = 8.0 Hz, 1H)
<sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> )	δ 161.8, 150.0, 139.7, 134.8, 126.3, 125.9, 117.5, 115.8
ESI-HRMS	m/z calcd for C <sub>8</sub> H <sub>6</sub> CIN <sub>2</sub> O <sub>2</sub> [M + H] <sup>+</sup> : 197.0112, found: 197.0109

## Biological Context and Applications in Drug Discovery

While **6-Chloroquinazoline-2,4(1H,3H)-dione** itself is not typically the final active pharmaceutical ingredient, it serves as a foundational scaffold for creating derivatives with significant therapeutic potential. The quinazoline-2,4(1H,3H)-dione core is associated with a vast array of pharmacological activities.<sup>[3][4]</sup>

- **Antimicrobial Activity:** Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial targets for antibacterial agents.<sup>[3][9]</sup>
- **Anticancer Activity:** The quinazoline skeleton is a cornerstone of many targeted cancer therapies, particularly as tyrosine kinase inhibitors.<sup>[10]</sup> The 6-chloro substitution provides a reactive handle for further molecular elaboration to optimize binding and activity.
- **Other Activities:** The scaffold has been explored for a multitude of other therapeutic applications, including anti-inflammatory, anticonvulsant, and antihypertensive agents.<sup>[2][3]</sup>

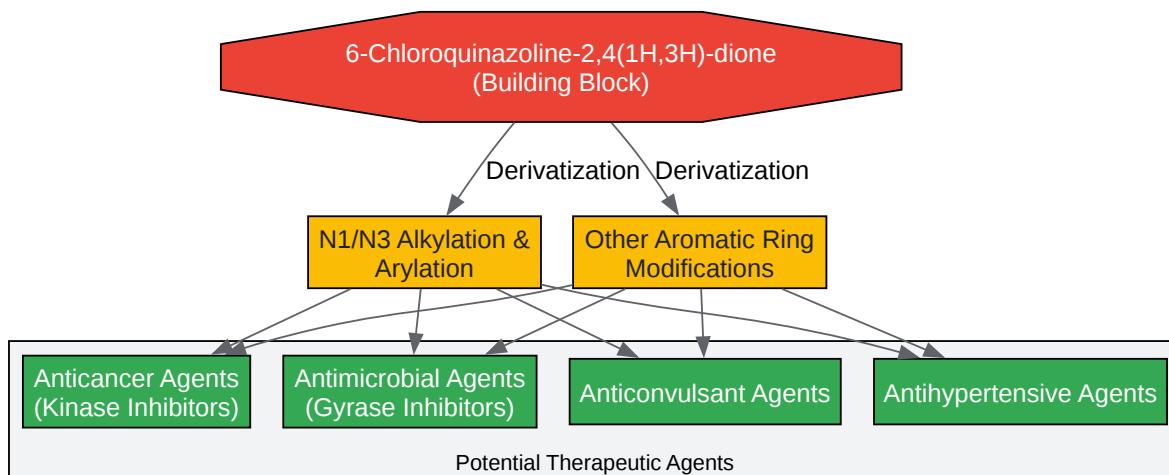


Diagram 3: Role as a Chemical Intermediate

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Diagram 3: Role as a Chemical Intermediate

## Safety and Handling

For research purposes, **6-Chloroquinazoline-2,4(1H,3H)-dione** should be handled with appropriate laboratory safety protocols.

- Hazard Codes: Xi (Irritant)[\[7\]](#)
- Signal Word: Warning
- GHS Pictogram: GHS07 (Exclamation Mark)
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.[\[1\]](#)[\[11\]](#)

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